molecular formula C13H18ClNO B2372960 {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride CAS No. 2490398-44-0

{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B2372960
CAS No.: 2490398-44-0
M. Wt: 239.74
InChI Key: VAPYJIHOMFBFNE-UHFFFAOYSA-N
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Description

{5-phenyl-3-azabicyclo[311]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl It is a bicyclic structure containing a phenyl group, an azabicycloheptane core, and a methanol moiety

Scientific Research Applications

{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride typically involves the following steps:

    Formation of the Azabicycloheptane Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The azabicycloheptane core can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the methanol moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol
  • (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)ethanol
  • (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)propanol

Uniqueness

{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is unique due to its specific combination of a phenyl group, an azabicycloheptane core, and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPYJIHOMFBFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=CC=C3)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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